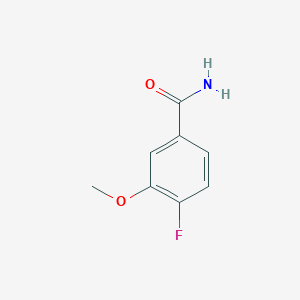

4-Fluoro-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXUKOBYJXNSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Fluoro 3 Methoxybenzamide

Classical Approaches to Benzamide (B126) Core Construction

The formation of the amide bond is a cornerstone of organic synthesis, and several classical methods are employed to construct the benzamide core of 4-Fluoro-3-methoxybenzamide from its carboxylic acid precursor, 4-fluoro-3-methoxybenzoic acid.

Amidation Reactions: Exploration of Activated Carboxylic Acid Derivatives

A common and highly effective strategy for amide synthesis involves the conversion of the relatively unreactive carboxylic acid into a more electrophilic species. This "activation" facilitates nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. One of the most traditional methods is the conversion of the carboxylic acid to an acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride readily reacts with ammonia to form the desired benzamide drugfuture.com.

Alternatively, a wide array of coupling reagents can be used to facilitate the amidation directly from the carboxylic acid without isolating the activated intermediate. These reagents form a reactive species in situ. For instance, peptide coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are effective for this transformation. HBTU reacts with the carboxylic acid to form an activated ester, which is then susceptible to aminolysis chemicalbook.com. The use of such reagents is prevalent in medicinal chemistry for constructing amide bonds under mild conditions.

Table 1: Comparison of Common Activating Agents for Amidation

| Activating Agent/Method | Reactive Intermediate | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) / Oxalyl Chloride | Acyl Chloride | High reactivity, readily available, inexpensive. | Harsh conditions, generation of acidic byproducts (HCl, SO₂). |

| Peptide Coupling Reagents (e.g., HBTU, HATU) | Activated Ester (e.g., O-acylisourea) | Mild reaction conditions, high yields, low racemization (for chiral substrates). | Higher cost, more complex workup. |

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | Effective and widely used. | Can form urea (B33335) byproducts that are difficult to remove, DCC is a known allergen. |

Direct Amidation Strategies: Mechanism and Scope

Direct amidation involves the formation of an amide bond from a carboxylic acid and an amine without prior activation, typically by the removal of a water molecule. This approach is highly atom-economical but challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt from the acidic carboxylic acid and basic amine. rsc.org

To overcome this, the reaction often requires high temperatures (>160 °C) to drive the dehydration of the salt, which is not suitable for sensitive substrates. mdpi.com Modern advancements have introduced various catalysts that enable direct amidation under milder conditions. These catalysts function by activating the carboxylic acid.

For example, titanium(IV) tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids. rsc.org While the precise mechanism is complex, it is believed that the Lewis acidic titanium center coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the attack of the amine. Boron-based reagents, such as boronic acids and borane-pyridine complexes, also serve as efficient catalysts for this transformation. mdpi.comunimi.itorganic-chemistry.org The general mechanism involves the formation of an acylborate intermediate, which is more susceptible to nucleophilic attack by the amine than the original carboxylic acid. organic-chemistry.org

Table 2: Catalysts for Direct Amidation of Aromatic Acids

| Catalyst System | Typical Conditions | Scope | Yield Range |

|---|---|---|---|

| Titanium Tetrafluoride (TiF₄) | 10 mol%, refluxing toluene (B28343), 24 h | Aromatic and aliphatic acids with various amines. rsc.org | 60–99% rsc.org |

| Borane-Pyridine Complex | 5 mol%, refluxing xylenes, 6-12 h | Broad scope including functionalized aromatic acids and amines. mdpi.com | 41-98% mdpi.com |

| Arylboronic Acids | 2-4 mol%, azeotropic reflux in toluene | Effective for aromatic carboxylic acids. unimi.it | 31-94% unimi.it |

Precursor Selection and Chemical Transformation Pathways

A common route to 4-fluoro-3-methoxybenzoic acid starts from more readily available precursors. One such pathway begins with 4-fluoro-3-hydroxybenzoic acid . drugfuture.comchemicalbook.com This phenolic precursor can undergo O-methylation on the hydroxyl group to install the required methoxy (B1213986) group.

The synthesis of 4-fluoro-3-hydroxybenzoic acid itself can be achieved from 4-fluorophenol . A patented method describes the carboxylation of 4-fluorophenol, followed by acid-catalyzed rearrangement to yield the desired 3-hydroxy-4-fluorobenzoic acid. google.com Another documented pathway starts from 2-Fluoro-5-methylaniline , which undergoes a series of transformations including diazotization, hydrolysis, and oxidation of the methyl group to a carboxylic acid to form the target precursor. chemdad.com

A representative synthetic sequence is as follows:

Carboxylation of 4-Fluorophenol: 4-Fluorophenol is treated with potassium hydroxide (B78521) and carbon dioxide, followed by acidic workup to introduce a carboxyl group, yielding 4-fluoro-3-hydroxybenzoic acid. google.com

O-Methylation: The resulting 4-fluoro-3-hydroxybenzoic acid (or its corresponding ester, methyl 4-fluoro-3-hydroxybenzoate) is methylated to give 4-fluoro-3-methoxybenzoic acid (or its ester). drugfuture.com

Amidation: The 4-fluoro-3-methoxybenzoic acid is then converted to this compound using one of the amidation strategies described previously.

Regioselective Introduction of Fluoro and Methoxy Moieties

The precise positioning of the fluorine atom at C-4 and the methoxy group at C-3 is critical. The synthetic strategy must control the regiochemistry of these installations, which is governed by the electronic properties of the substituents and the reaction mechanisms.

Fluorination Strategies: Electrophilic vs. Nucleophilic Approaches to Aromatic Fluorination

The introduction of a fluorine atom onto an aromatic ring can be accomplished through either electrophilic or nucleophilic pathways.

Electrophilic Fluorination involves the use of a reagent that delivers an electrophilic fluorine source ("F⁺") to the electron-rich aromatic ring. Reagents such as Selectfluor (F-TEDA-BF₄) are commonly used. The regioselectivity is governed by the directing effects of the substituents already on the ring. For a substrate like 3-methoxybenzoic acid, the methoxy group is a strong ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, electrophilic fluorination would likely lead to a mixture of isomers, making it a less ideal approach for achieving high regioselectivity for the desired 4-fluoro product without careful optimization.

Nucleophilic Aromatic Substitution (S_NAr) is often a more regioselective method. This approach typically involves the displacement of a good leaving group (like a nitro group or a halide) by a fluoride (B91410) anion (e.g., from KF or CsF). An alternative and classical nucleophilic method is the Balz-Schiemann reaction , where an aromatic amine is converted into a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to release nitrogen gas and the aryl fluoride. Starting with 4-amino-3-methoxybenzoic acid, this method could potentially install the fluorine atom at the desired C-4 position with high regioselectivity.

Computational and experimental studies show that the regioselectivity of fluorination is highly dependent on the substrate and reaction conditions, including the nature of the fluorine source and any catalysts employed. nih.gov

Methoxy Group Installation: O-Methylation of Phenolic Precursors

The installation of the methoxy group is most commonly and efficiently achieved via the O-methylation of a corresponding phenolic precursor. This reaction is a specific example of the Williamson ether synthesis. The key precursor for this step is a compound containing a hydroxyl group at the C-3 position, such as 4-fluoro-3-hydroxybenzoic acid or its ester derivative, methyl 4-fluoro-3-hydroxybenzoate . drugfuture.com

The phenolic proton is first removed by a base (e.g., potassium carbonate, sodium hydroxide) to generate a more nucleophilic phenoxide anion. This anion then reacts with a methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I), in a nucleophilic substitution reaction to form the methyl ether (the methoxy group).

The reaction is generally high-yielding and regioselective, as the methylation occurs specifically at the oxygen atom of the hydroxyl group. Studies on the metabolism of related catecholamine compounds confirm that O-methylation is a significant biological pathway, although the regioselectivity (meta vs. para) can vary depending on the specific enzymes and substrates involved. nih.gov In a laboratory setting, however, starting with a precursor where the hydroxyl group is already in the correct position ensures the desired 3-methoxy product is formed.

Ortho- and Para-Directing Effects of Substituents in Aromatic Functionalization

The regiochemical outcome of electrophilic aromatic substitution reactions on a benzene (B151609) ring is largely governed by the electronic properties of the substituents already present. In the case of synthesizing this compound, the directing effects of the methoxy (-OCH₃) and fluoro (-F) groups are of paramount importance.

Both the methoxy group and the fluorine atom are classified as ortho-, para- directors. masterorganicchemistry.com This means they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. masterorganicchemistry.comlibretexts.org However, they influence the reaction rate in opposing ways.

Methoxy Group (-OCH₃): This group is a strong activating group. chemistrysteps.com The oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance. This donation of electron density is most pronounced at the ortho and para positions, making them significantly more nucleophilic and reactive towards electrophiles. libretexts.org This resonance effect far outweighs its inductive electron-withdrawing effect due to oxygen's electronegativity. chemistrysteps.com

Fluoro Group (-F): Halogens like fluorine present a more complex case. Due to their high electronegativity, they are inductively electron-withdrawing, which deactivates the ring towards electrophilic attack, making the reaction slower than with benzene itself. chemistrysteps.com However, like the methoxy group, they possess lone pairs that can be donated via resonance, stabilizing the carbocation intermediate (the sigma complex) when the attack occurs at the ortho or para positions. chemistrysteps.comleah4sci.com This resonance stabilization is what makes halogens ortho-, para-directors despite their deactivating nature. leah4sci.com

In a molecule containing both substituents, such as a precursor to this compound, the powerful activating and ortho-, para-directing effect of the methoxy group generally dominates. For instance, in the functionalization of a compound like 1-fluoro-2-methoxybenzene, the incoming group would be strongly directed to the position para to the methoxy group (and ortho to the fluorine), a key step in building the desired 3,4-disubstituted pattern. The synthesis of the related 3-methoxy-4-fluorobenzaldehyde, a potential precursor, can start from 3,4-difluorobromobenzene, where one fluorine is selectively substituted by a methoxy group. google.com The subsequent steps must then account for the directing effects of both the fluoro and newly introduced methoxy groups.

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Modern synthetic chemistry increasingly emphasizes the use of advanced techniques that offer greater efficiency, selectivity, and sustainability. The synthesis of this compound can benefit significantly from these methodologies, which include specialized catalytic protocols and innovative process technologies.

Catalytic Synthesis Protocols: Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) and carbon-fluorine (C-F) bonds with high precision under mild conditions.

Palladium-Catalyzed Amidation

Palladium-catalyzed reactions are highly effective for constructing the amide bond. These methods often involve the cross-coupling of an aryl halide or triflate with an amine or amide, or the carbonylation of an aryl halide in the presence of an amine. For the synthesis of this compound, a plausible route involves the coupling of a 4-fluoro-3-methoxy-substituted aryl precursor with an ammonia equivalent.

Research has demonstrated that the combination of a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, with a suitable ligand, like Xantphos, is crucial for efficient C-N bond formation. beilstein-journals.orgbeilstein-journals.org The base, often a carbonate like Cs₂CO₃ or K₂CO₃, also plays a critical role in the catalytic cycle. beilstein-journals.org These reactions tolerate a wide range of functional groups, including the fluoro and methoxy groups present in the target molecule. beilstein-journals.org While direct literature on the Pd-catalyzed synthesis of this compound is specific, the general applicability of these methods is well-established for a variety of substituted benzamides. beilstein-journals.org

Table 1: Typical Conditions for Palladium-Catalyzed Amidation of Aryl Halides

| Component | Example | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst precursor | beilstein-journals.org, beilstein-journals.org |

| Ligand | Xantphos, PCy₃ | Stabilizes Pd center, facilitates reaction | beilstein-journals.org |

| Base | Cs₂CO₃, K₃PO₄ | Activates the amine/amide, regenerates catalyst | beilstein-journals.org |

| Solvent | Dioxane, Toluene | Reaction medium | beilstein-journals.org |

| Temperature | 100-110 °C | Provides energy for reaction | beilstein-journals.org |

Copper-Mediated Fluorination Reactions

Introducing a fluorine atom onto an aromatic ring can be achieved using copper-mediated fluorination reactions. These methods are valuable alternatives to traditional techniques like the Balz-Schiemann reaction. A potential strategy for synthesizing this compound could involve the late-stage fluorination of a suitably functionalized precursor, such as an arylboronic acid or ester.

Pioneering work has shown that copper complexes can mediate the fluorination of arylboronate esters using electrophilic fluorine sources. chinesechemsoc.org More recently, methods using nucleophilic fluoride sources like potassium fluoride have been developed, where the copper catalyst plays a dual role as a transition metal center and an oxidant. chinesechemsoc.org These reactions are particularly relevant for the synthesis of radiolabeled compounds, such as those used in Positron Emission Tomography (PET), where Cu-mediated radiofluorination of organoboron precursors is a promising strategy. mdpi.com

Table 2: Components in Copper-Mediated Aromatic Fluorination

| Component | Example | Role | Reference |

|---|---|---|---|

| Copper Source | Cu(OTf)₂(Py)₄, (CH₃CN)₄CuOTf | Catalyst | mdpi.com, chinesechemsoc.org |

| Substrate | Arylboronic ester (Aryl-BPin), Aryltrifluoroborate | Fluorine acceptor | chinesechemsoc.org |

| Fluorine Source | N-fluoro-2,4,6-trimethylpyridinium triflate, KF | Fluorine atom donor | chinesechemsoc.org |

| Solvent | MeOH/DMF, MeCN | Reaction medium | mdpi.com, acs.org |

Flow Chemistry Applications for Continuous Synthesis and Process Intensification

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety, and the potential for automation and process intensification. jst.org.inthalesnano.com For the synthesis of N-(cyanomethyl)-4-fluoro-3-methoxybenzamide, a derivative of the target compound, a flow process has been noted to improve efficiency and yield.

The multi-step synthesis of fine chemicals and pharmaceuticals often involves sensitive reagents or intermediates, making flow chemistry an ideal platform. jst.org.in By precisely controlling parameters like temperature, pressure, and residence time, side reactions can be minimized and yields maximized. A hypothetical flow synthesis step for this compound could involve, for example, a rapid amidation or fluorination reaction that would be difficult to control on a large scale in a batch reactor.

Photochemical and Electrochemical Synthesis Methodologies

Harnessing the energy from light (photochemistry) or electricity (electrochemistry) provides powerful, sustainable avenues for chemical synthesis. These methods can enable unique transformations that are often difficult to achieve with conventional thermal reactions.

Photochemical Synthesis: Photoredox catalysis, using catalysts that become highly reactive upon absorbing visible light, can be used to generate reactive intermediates like aryl radicals. beilstein-journals.org This could enable novel C-H functionalization or cross-coupling reactions. For instance, a photoinduced decarboxylative fluorination of a carboxylic acid precursor represents a modern approach to installing the fluorine atom. chinesechemsoc.org Similarly, photocatalytic methods have been developed for the oxidative coupling of anilines with amides, demonstrating the potential for forming C-N bonds under exceptionally mild, light-driven conditions. acs.org

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction. An electrochemical approach could be used to generate a carbocation from a carboxylic acid, which is then trapped by a fluoride source to form the C-F bond. chinesechemsoc.org This technique avoids the use of harsh chemical oxidants, aligning with the principles of green chemistry. Both photochemical and electrochemical methods represent the cutting edge of synthesis and could be applied to create more efficient and environmentally benign routes to this compound.

Solvent-Free and Atom-Economical Approaches in Compound Synthesis

The synthesis of this compound, in line with modern chemical manufacturing principles, seeks to employ methods that are both environmentally benign and efficient. Key to this is the adoption of solvent-free reaction conditions and the maximization of atom economy. Atom economy is a principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

While specific literature on solvent-free synthesis of this compound is not extensively detailed, general methodologies for benzamide formation can be adapted. A highly atom-economical approach involves the direct amidation of 4-fluoro-3-methoxybenzoic acid. This reaction, in its most ideal form, would use ammonia and a suitable catalyst, producing only water as a byproduct, thus achieving a very high atom economy.

Another green and rapid synthetic route for primary amides involves the use of deep eutectic solvents (DES) as catalysts under microwave irradiation. For instance, a choline (B1196258) chloride:2ZnCl₂ based DES has been used to transform various substituted benzaldehydes into their corresponding benzamides with good to excellent yields in short reaction times. This protocol is noted for being greener and more atom-economical than many conventional methods. Applying this to 4-fluoro-3-methoxybenzaldehyde (B144112) could provide an efficient, solvent-minimal route to the target compound.

Other innovative strategies focus on rearrangement reactions. An eco-friendly, one-pot synthesis has been developed for N-alkylbenzamides starting from N-alkylamines and benzaldehydes, which proceeds through an oxaziridine (B8769555) intermediate that rearranges under catalysis by iron(III) sulfate in water. Such methods significantly reduce waste by minimizing manipulative steps like protection/deprotection and purification of intermediates.

The table below compares the theoretical atom economy of a traditional synthesis route (via an acyl chloride intermediate) with a more atom-economical direct amidation approach for this compound.

Table 1: Comparison of Theoretical Atom Economy for Synthesis Routes of this compound

| Synthesis Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Traditional (Acyl Chloride) | 4-Fluoro-3-methoxybenzoyl chloride, Ammonia (NH₃) | This compound | Ammonium chloride (NH₄Cl) | 76.0% |

| Direct Amidation | 4-Fluoro-3-methoxybenzoic acid, Ammonia (NH₃) | This compound | Water (H₂O) | 90.4% |

Note: Atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. The calculation assumes stoichiometric reaction.

Purification and Isolation Methodologies for Research-Grade this compound

Achieving research-grade purity for this compound necessitates effective purification and isolation protocols. The primary objective is the removal of unreacted starting materials, reagents, and any side products formed during the synthesis. The most common and effective methods for purifying benzamide derivatives are column chromatography and crystallization, often used in sequence to achieve the highest purity. A patent for a complex molecule containing a fluoro-methoxy-benzamide moiety notes that an optional crystallization step can be used for purification.

Chromatographic Techniques for High Purity Isolation

Chromatography is a cornerstone technique for the purification of organic compounds. For this compound, column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective method. While specific conditions for this exact compound are not widely published, protocols for structurally similar benzamides provide a clear guideline. The separation relies on the differential partitioning of the compound and its impurities between the silica gel and a mobile phase.

The choice of mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 4 Fluoro 3 Methoxybenzamide

Mechanistic Investigations of Amidation and Deamidation Reactions

The amide bond is a central feature of 4-Fluoro-3-methoxybenzamide, and its formation (amidation) and cleavage (deamidation) are fundamental transformations.

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond. This reaction can be catalyzed by either acid or base, yielding a carboxylic acid and ammonia (B1221849) (or an amine). For this compound, hydrolysis results in the formation of 4-Fluoro-3-methoxybenzoic acid. vulcanchem.comevitachem.com

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia lead to the formation of the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate. The departure of the amide anion (a poor leaving group) is typically facilitated by protonation from a solvent molecule (e.g., water), regenerating the hydroxide catalyst and releasing ammonia.

The stability of the amide bond in this compound is comparable to other primary benzamides. The electronic nature of the ring substituents has a modest effect on the hydrolysis rate. The electron-donating methoxy (B1213986) group can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing hydrolysis, while the electron-withdrawing fluorine atom has an opposing, albeit weaker, effect. Generally, forcing conditions such as elevated temperatures and strong acid or base are required for efficient hydrolysis.

Amidolysis, or transamidation, is the conversion of one amide into another by reaction with an amine. researchgate.net This process is of significant interest as it allows for the modification of the amide functionality without reverting to the carboxylic acid. These reactions often require catalysts to proceed efficiently, as the direct reaction is typically slow. google.comrsc.org

Mechanism: Transamidation can be catalyzed by various systems, including transition metals, Lewis acids, or even under metal-free conditions, sometimes at elevated temperatures. researchgate.netgoogle.com The general mechanism involves the activation of the primary amide. For example, a catalyst can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an incoming amine. This forms a tetrahedral intermediate, which then collapses to release ammonia and form the new, more substituted amide. Recent developments have explored catalyst-free methods, achieving transamidation under melt conditions, which enhances the sustainability of the process. researchgate.net

For this compound, transamidation would allow for the synthesis of a variety of N-substituted derivatives, which could be valuable in medicinal chemistry and materials science.

Hydrolysis Pathways and Stability Studies

Reactivity of the Fluoro and Methoxy Substituents on the Aromatic Ring

The fluoro and methoxy groups profoundly influence the reactivity of the aromatic ring, directing the outcomes of substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. chemistrysteps.com The fluorine atom at the C4 position of this compound can act as a leaving group in SNAr reactions. evitachem.combeilstein-journals.org

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub

Addition: A strong nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

| Factor | Influence on SNAr Reaction | Rationale |

|---|---|---|

| Fluorine Leaving Group | Favorable | Fluorine is highly electronegative, polarizing the C-F bond and stabilizing the intermediate, making it a good leaving group in the elimination step. masterorganicchemistry.com |

| Amide Group (para) | Activating | The electron-withdrawing nature of the amide group helps to stabilize the negative charge of the Meisenheimer complex through resonance. |

| Methoxy Group (meta) | Deactivating | The electron-donating nature of the methoxy group increases electron density on the ring, disfavoring nucleophilic attack. Its meta position means it cannot directly destabilize the intermediate via resonance. |

| Nucleophile Strength | Rate-Determining | A strong nucleophile is required to initiate the attack on the electron-rich aromatic ring in the rate-determining addition step. |

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The regioselectivity of this reaction on this compound is controlled by the directing effects of the existing substituents.

Methoxy Group (-OCH₃): A strongly activating, ortho-para director due to its +M (mesomeric) effect.

Fluoro Group (-F): A deactivating, ortho-para director. It deactivates through its strong -I (inductive) effect but directs ortho/para due to its +M effect. wikipedia.org

Amide Group (-CONH₂): A moderately deactivating, meta director due to its -I and -M effects.

The available positions for electrophilic attack are C2, C5, and C6. The directing effects of the substituents must be considered in concert:

Position C2: Ortho to the methoxy group (activating) and meta to the amide group (favorable).

Position C5: Ortho to the fluoro group (favorable) and meta to the methoxy group (unfavorable). This position is also ortho to the amide group, which is generally unfavorable for EAS.

Position C6: Para to the methoxy group (activating) and ortho to the fluoro group (favorable). However, it is meta to the deactivating amide group.

The powerful activating and ortho-directing effect of the methoxy group is expected to be the dominant influence. Therefore, electrophilic substitution is most likely to occur at the C2 position, which is ortho to the methoxy group and sterically accessible. The C6 position is also electronically favored by both the methoxy and fluoro groups, but substitution at C2 is often preferred for methoxy-directed reactions.

| Position | Directing Effects | Predicted Outcome |

|---|---|---|

| C2 | Ortho to -OCH₃ (strongly activating). Meta to -CONH₂ (favorable). | Most likely site of substitution due to the dominant activating effect of the methoxy group. |

| C5 | Ortho to -F (directing). Ortho to -CONH₂ (unfavorable). Meta to -OCH₃ (unfavorable). | Unlikely due to being meta to the strongly activating methoxy group and ortho to the deactivating amide. |

| C6 | Para to -OCH₃ (strongly activating). Ortho to -F (directing). Meta to -CONH₂ (favorable). | Possible site, but C2 is often favored in methoxy-directed substitutions. Steric hindrance could also play a role depending on the electrophile. |

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgunblog.fr The resulting aryllithium species can then be trapped with various electrophiles.

In this compound, there are two potential DMGs: the methoxy group and the amide group. wikipedia.orgnih.gov

Methoxy Group: Directs metalation to the C2 position.

Amide Group: Directs metalation to the C2 and C6 positions. However, the primary amide (-CONH₂) is acidic and will be deprotonated twice by strong bases to form a dianion (-CONLi₂), which is a powerful ortho-director. This would direct lithiation to the C2 position.

Both the methoxy group and the amide dianion direct metalation to the C2 position. The methoxy group is a well-established DMG, and the amide group, particularly after deprotonation, is also a very powerful director. nih.gov Therefore, a DoM reaction on this compound is expected to proceed with high regioselectivity at the C2 position. The resulting 2-lithio species can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups at this position, providing a pathway to complex polysubstituted aromatic compounds. unblog.fr

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity

Derivatization Pathways and Functional Group Interconversions of the Benzamide (B126) Moiety

The chemical versatility of this compound allows for a range of derivatization reactions, targeting the amide group and the aromatic ring. These transformations are crucial for synthesizing new molecular entities, often for applications in medicinal chemistry and materials science. The reactivity is primarily centered on the reduction of the amide, substitution at the amide nitrogen, and modifications to the fluoro- and methoxy-substituted aromatic ring.

The amide functionality of this compound can be reduced to its corresponding amine, (4-fluoro-3-methoxyphenyl)methanamine. This transformation is a fundamental step in synthetic organic chemistry, providing access to benzylamine (B48309) derivatives which are important building blocks. Various reducing agents and methodologies have been developed for the reduction of amides, offering different levels of selectivity and functional group tolerance. organic-chemistry.org

Commonly employed methods for amide reduction involve the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. For instance, the reduction of primary amides with borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂) is a well-established procedure. These reagents are generally effective in converting the benzamide to the benzylamine without affecting the aromatic fluorine or methoxy group.

More recent, milder, and more selective methods have also been developed. These can include catalytic hydrogenation under specific conditions or the use of silane-based reducing systems. organic-chemistry.org For example, a protocol using tetrabutylammonium (B224687) difluorotriphenylsilicate in combination with silanes can efficiently convert amides to amines at room temperature. organic-chemistry.org The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of other functional groups or cleavage of the C-F bond.

Table 1: Reduction of this compound

| Reagent | Product | Notes |

|---|---|---|

| Borane-tetrahydrofuran (BH₃·THF) | (4-Fluoro-3-methoxyphenyl)methanamine nih.gov | A common and effective method for reducing primary amides. |

| Lithium aluminum hydride (LiAlH₄) | (4-Fluoro-3-methoxyphenyl)methanamine nih.gov | A powerful, non-selective reducing agent. |

The amide nitrogen of this compound can undergo substitution reactions, such as alkylation or arylation, to form secondary or tertiary amides. These reactions typically require the deprotonation of the amide N-H with a suitable base to form an amidate anion, which then acts as a nucleophile.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ruthenium complexes have also been shown to catalyze the N-alkylation of amides with alcohols. rsc.org For example, a patent describes the synthesis of N-substituted 2-fluoro-3-methoxybenzamides via coupling with various amine derivatives, highlighting the utility of this reaction in building complex molecules. google.com

N-arylation of amides is often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction uses a palladium or copper catalyst to form a C-N bond between the amide nitrogen and an aryl halide or triflate. While specific examples for this compound are not abundant in the searched literature, the general methodology is applicable. thieme-connect.de Iron-catalyzed N-arylation of N-methoxy amides with arylboronic acids has also been reported, providing an alternative route. mdpi.com

Table 2: Representative N-Substitution Reactions

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N-Alkyl-4-fluoro-3-methoxybenzamide |

| N-Alkylation (catalytic) | Alcohol, Ruthenium catalyst, Base | N-Alkyl-4-fluoro-3-methoxybenzamide rsc.org |

The aromatic ring of this compound contains two key substituents that direct its reactivity: the fluorine atom and the methoxy group. The fluorine atom, being an ortho, para-director but a deactivating group, can be a site for nucleophilic aromatic substitution (SₙAr). The methoxy group is an activating, ortho, para-director for electrophilic aromatic substitution (EAS). libretexts.orgwikipedia.org

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C-4 position is susceptible to displacement by strong nucleophiles. For an SₙAr reaction to proceed, the aromatic ring generally needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubchemistrysteps.com In this molecule, the benzamide group at the C-1 position provides some electron-withdrawing character, which can facilitate the substitution of the fluorine atom. The reaction typically involves the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion. chemistrysteps.com A review mentions that N,N-Diethyl-4-fluoro-3-methoxybenzamide can undergo nucleophilic aromatic substitution processes.

Electrophilic Aromatic Substitution (EAS): The positions for electrophilic attack on the aromatic ring are dictated by the combined directing effects of the existing substituents. The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself (C-2 and C-4). The fluorine atom (-F) is a deactivating group but also an ortho, para-director. wikipedia.org The amide group (-CONH₂) is a meta-directing and deactivating group.

Considering these effects:

The C-2 position is ortho to the methoxy group and ortho to the amide.

The C-5 position is para to the amide and meta to both the fluorine and methoxy groups.

The C-6 position is ortho to the fluorine and meta to the amide.

The powerful activating effect of the methoxy group would strongly favor substitution at the C-2 position. However, steric hindrance from the adjacent methoxy and amide groups could be a factor. The C-5 position is another potential site. The precise outcome would depend on the specific electrophile and reaction conditions used.

Table 3: Potential Aromatic Ring Modifications

| Reaction Type | Position of Attack | Directing Influence | Notes |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | C-4 | Activation by the benzamide group. | Displacement of the fluorine atom by a strong nucleophile. pressbooks.pub |

Advanced Spectroscopic and Structural Elucidation in 4 Fluoro 3 Methoxybenzamide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and in the solid state. For 4-Fluoro-3-methoxybenzamide, a multi-nuclear approach provides a complete picture of its atomic connectivity and spatial arrangement.

1H, 13C, 19F, and 15N NMR for Structural Connectivity and Dynamics

One-dimensional NMR spectroscopy of the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei provides the foundational data for structural elucidation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amide protons. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The two amide protons (-CONH₂) are diastereotopic and may appear as two separate broad signals, especially at low temperatures, due to restricted rotation around the C-N bond.

¹³C NMR: The carbon NMR spectrum would reveal eight distinct signals corresponding to each carbon atom in the unique chemical environment of the molecule. The carbon signals of the aromatic ring would exhibit splitting due to carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are invaluable for assigning the carbon atoms attached to or near the fluorine atom.

¹⁹F NMR: As a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. nih.govrsc.org The spectrum for this compound would likely show a single resonance, and its chemical shift would be indicative of the electronic environment created by the adjacent methoxy and amide groups.

¹⁵N NMR: Although ¹⁵N has a low natural abundance and sensitivity, its NMR spectrum can provide direct information about the electronic state of the amide nitrogen. researchgate.net The chemical shift of the amide nitrogen is sensitive to factors like hydrogen bonding and conjugation, offering insights into the molecule's electronic structure. upenn.eduresearchgate.net For a primary amide, the chemical shift typically falls within a known range. researchgate.net

Illustrative 1D NMR Data for this compound (Note: Data are predictive and based on analogous compounds. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.)

| Predicted ¹H NMR Data (Solvent: CDCl₃) | ||

|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ) | Predicted Multiplicity & Coupling (J) |

| H-2 | ~7.6 | dd, J ≈ 8.5, 2.0 |

| H-5 | ~7.1 | t, J ≈ 8.5 |

| H-6 | ~7.5 | ddd, J ≈ 8.5, 4.5, 2.0 |

| -OCH₃ | ~3.9 | s |

| -NH₂ | ~5.8-6.2 | br s |

| Predicted ¹³C NMR Data (Solvent: CDCl₃) | ||

|---|---|---|

| Carbon Assignment | Predicted Chemical Shift (δ) | Predicted C-F Coupling (J) |

| C=O | ~168 | - |

| C-1 | ~128 | d, J ≈ 5 |

| C-2 | ~115 | d, J ≈ 2 |

| C-3 | ~148 | d, J ≈ 11 |

| C-4 | ~155 | d, J ≈ 250 |

| C-5 | ~118 | d, J ≈ 22 |

| C-6 | ~125 | d, J ≈ 4 |

| -OCH₃ | ~56 | - |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Elucidating Complex Structures and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for probing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For this compound, it would primarily show correlations between the adjacent aromatic protons (H-5 with H-6), confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached heteronuclei (typically ¹³C). This would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy protons to the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could show a correlation between the methoxy protons and the aromatic proton at the H-2 position, confirming the spatial proximity of these groups.

Solid-State NMR Spectroscopy for Crystal Polymorphism and Intermolecular Interactions

Solid-state NMR (ssNMR) is used to study materials in their solid form, providing information that is often inaccessible by solution NMR. sci-hub.se

Crystal Polymorphism: Many organic molecules, including benzamides, can exist in different crystalline forms, or polymorphs, which can have different physical properties. researchgate.netmdpi.com ssNMR, particularly ¹³C and ¹⁵N CP-MAS (Cross-Polarization Magic Angle Spinning), is highly sensitive to the local environment of the nuclei. researchgate.net Different polymorphs of this compound would produce distinct ssNMR spectra, as the non-equivalent molecular packing in different crystal lattices would result in different chemical shifts. acs.org

Intermolecular Interactions: ssNMR can probe intermolecular interactions, such as hydrogen bonds. The amide protons and carbonyl oxygen are expected to participate in hydrogen bonding to form dimers or extended networks in the crystal lattice. The chemical shifts of the involved nuclei (¹H, ¹³C, ¹⁵N) are sensitive to the strength and geometry of these hydrogen bonds.

Mass Spectrometry for Reaction Monitoring, Isotopic Labeling, and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). beilstein-journals.orgnih.gov This allows for the determination of the exact mass of the molecular ion of this compound, which can be used to calculate its elemental formula (C₈H₈FNO₂). This is a critical step in confirming the identity of a newly synthesized compound.

Predicted HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₈H₈FNO₂ | [M]⁺· | 169.0539 |

| C₈H₉FNO₂ | [M+H]⁺ | 170.0617 |

| C₈H₇FNNaO₂ | [M+Na]⁺ | 192.0437 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecular structure.

For protonated this compound, key fragmentation pathways would likely involve:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amides, leading to the formation of a fluoro-methoxybenzoyl cation.

Loss of the Methoxy Group: Cleavage could occur via the loss of a methyl radical (·CH₃) followed by CO, or the loss of formaldehyde (B43269) (CH₂O).

Cleavage of the Benzoyl Group: Fragmentation of the aromatic ring itself can also occur, though it typically requires higher energy. The presence of the fluorine and methoxy substituents would influence the specific fragmentation pathways of the aromatic ring. uni-regensburg.deacs.org

Analysis of these fragmentation pathways allows for detailed structural confirmation and can help differentiate between isomers. acs.orgcdnsciencepub.com

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within this compound and studying the non-covalent interactions, such as hydrogen bonding, that dictate its structure. The vibrational modes of the molecule are sensitive to the local chemical environment, and shifts in frequency can provide detailed information about molecular structure and bonding. nih.govias.ac.in

In the solid state, benzamide (B126) derivatives typically exhibit strong intermolecular hydrogen bonds of the N-H···O type, forming dimeric or polymeric structures. researchgate.netiucr.org These interactions are readily observable in the IR and Raman spectra. The N-H stretching vibrations of the primary amide group, typically found in the 3400-3100 cm⁻¹ region, are particularly sensitive to hydrogen bonding. In a non-bonded state, two distinct bands for asymmetric and symmetric stretching are expected. However, strong hydrogen bonding causes a significant redshift (a shift to lower wavenumber) and broadening of these bands.

The carbonyl (C=O) stretching vibration, a very strong band in the IR spectrum usually located around 1680-1630 cm⁻¹, is also affected by hydrogen bonding. Participation of the carbonyl oxygen in a hydrogen bond weakens the C=O double bond, resulting in a lower frequency shift. researchgate.net

Other key functional groups also provide characteristic signals. The C-F stretching vibration for a fluorine atom on an aromatic ring is expected in the 1270-1100 cm⁻¹ region. researchgate.net The methoxy group (-OCH₃) will show characteristic C-O stretching vibrations, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric), in addition to C-H stretching modes near 2950-2850 cm⁻¹. researchgate.netrsc.org

Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental spectra to provide a complete assignment of the observed vibrational bands. researchgate.netresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Notes |

|---|---|---|---|---|

| Amide (-CONH₂) | N-H stretch | 3400 - 3100 | IR/Raman | Broadened and shifted to lower frequency by hydrogen bonding. |

| Amide (-CONH₂) | C=O stretch (Amide I) | 1680 - 1630 | IR (strong) | Shifted to lower frequency by hydrogen bonding. |

| Amide (-CONH₂) | N-H bend (Amide II) | 1620 - 1580 | IR | |

| Aromatic Ring | C-H stretch | 3100 - 3000 | IR/Raman | |

| Aromatic Ring | C=C stretch | 1600 - 1450 | IR/Raman | |

| Fluoro (-F) | C-F stretch | 1270 - 1100 | IR (strong) | |

| Methoxy (-OCH₃) | C-H stretch | 2950 - 2850 | IR/Raman |

X-ray Crystallography for Crystalline Structure Determination and Supramolecular Assembly Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.despringernature.com It provides unambiguous information on molecular geometry, conformation, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for obtaining a detailed molecular structure. uol.de By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically analyzed to generate a three-dimensional model of the electron density, and thus the atomic positions. uol.depdx.edu

For this compound, SC-XRD analysis would reveal precise bond lengths, bond angles, and torsion angles. Studies on structurally similar benzamides show that the amide group is often nearly planar with the aromatic ring to maximize conjugation, although some twisting can occur. researchgate.net The analysis would also elucidate the supramolecular assembly, showing how individual molecules are held together in the crystal. In benzamides, this is typically dominated by strong N-H···O hydrogen bonds that link the amide groups of adjacent molecules, often forming centrosymmetric dimers or extended chains. researchgate.netiucr.org Weaker interactions, such as C-H···O and C-H···F hydrogen bonds, and π-π stacking between aromatic rings, may also play a significant role in stabilizing the crystal packing. researchgate.netiucr.org

Table 2: Illustrative Crystallographic Data for a Benzamide Derivative (Note: This is representative data based on similar structures, as specific data for this compound is not publicly available.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.45 |

| b (Å) | 8.44 |

| c (Å) | 12.03 |

| α (°) | 90 |

| β (°) | 92.93 |

| γ (°) | 90 |

| Volume (ų) | 721.4 |

| Z (molecules/unit cell) | 2 |

| Key Hydrogen Bond (D···A) | N-H···O |

Powder X-ray Diffraction for Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is a crucial technique used to analyze polycrystalline materials. mpg.de Instead of a single crystal, a fine powder of the material is used, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. americanpharmaceuticalreview.com

PXRD is essential for routine identification and quality control of this compound, confirming that the correct crystalline form has been synthesized. researchgate.net Furthermore, it is the primary tool for investigating polymorphism—the ability of a compound to exist in two or more different crystal structures. americanpharmaceuticalreview.comnih.gov Different polymorphs of a pharmaceutical compound can have significantly different physical properties, including solubility, stability, and bioavailability. americanpharmaceuticalreview.com A polymorph screen, which involves crystallizing the compound under a wide variety of conditions, is typically performed, and PXRD is used to identify any new forms that are discovered. americanpharmaceuticalreview.com The diffraction patterns of different polymorphs will show distinct peak positions and/or intensities. researchgate.net

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are essential for determining the absolute configuration of stereogenic centers.

The parent compound, this compound, is achiral and therefore does not exhibit a chiroptical response. However, if a chiral center were introduced into the molecule, for example, by derivatization at the amide nitrogen with a chiral substituent, then chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would become invaluable.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores in the molecule.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the mid-infrared region. VCD provides stereochemical information about the entire molecule, not just the areas near chromophores.

For a chiral derivative of this compound, the experimental ECD and VCD spectra could be compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S). researchgate.net A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the chiral derivative. researchgate.net This approach is a powerful alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. researchgate.net

Computational and Theoretical Chemistry Studies of 4 Fluoro 3 Methoxybenzamide

Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 4-Fluoro-3-methoxybenzamide, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed information on its electronic configuration, reactivity, and spectroscopic characteristics. beilstein-journals.orgresearchgate.net Such calculations are foundational for understanding the molecule's behavior at a quantum level.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). acs.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. scielo.org.mx

For this compound, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing fluorine atom (-F) exert opposing electronic effects on the benzene (B151609) ring, which, along with the amide group (-CONH₂), dictates the distribution of the frontier orbitals. The methoxy group tends to increase the energy of the HOMO, making the ring more susceptible to electrophilic attack, while the fluorine atom and the amide group tend to lower the energy of the HOMO. rsc.org

Computational studies on similar substituted benzenes show that activating groups, which donate electrons, lead to less negative HOMO energy values, indicating a stronger tendency to engage in electrophilic substitution reactions. rsc.org The interplay of the substituents in this compound will determine the precise locations of the HOMO and LUMO density. The HOMO is expected to be distributed primarily over the benzene ring, particularly at the positions ortho and para to the activating methoxy group, while being influenced by the deactivating effect of the fluorine. The LUMO is likely to be concentrated on the carbonyl group of the benzamide (B126) and the aromatic ring. This distribution helps predict sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Substituted Benzamides Note: These are representative values based on typical DFT calculations for similar compounds and are for illustrative purposes. Actual values would require specific calculations for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzamide | -6.8 | -0.5 | 6.3 |

| 3-Methoxybenzamide (B147233) | -6.5 | -0.4 | 6.1 |

| 4-Fluorobenzamide (B1200420) | -7.0 | -0.6 | 6.4 |

| This compound (Estimated) | -6.7 | -0.55 | 6.15 |

Transition state (TS) modeling is a powerful computational technique used to elucidate reaction mechanisms. By locating the saddle point on a potential energy surface that connects reactants to products, the structure and energy of the transition state can be determined. researchgate.net This is typically confirmed by vibrational frequency calculations, where a true transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. pnas.orgnih.gov

For reactions involving this compound, such as its synthesis or hydrolysis, DFT calculations can map out the entire reaction pathway. pnas.org For instance, in the base-catalyzed hydrolysis of N-substituted benzamides, theoretical studies have identified the transition states for the initial nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. beilstein-journals.orgresearchgate.netnih.gov The calculated free energy barrier for this step is often the rate-determining factor. beilstein-journals.org

Similarly, computational studies on the synthesis of benzamide derivatives have successfully modeled the reaction mechanism, identifying key intermediates and transition states. pnas.org These studies can compare different possible reaction channels to determine the most favorable pathway. For example, in the hydrolysis of an amide, a water molecule can act not just as a solvent but also as a catalyst by facilitating proton transfer, a detail that can be revealed through transition state analysis. nih.gov The rotation around the C-N amide bond, a fundamental process in amides, also proceeds through a transition state that can be accurately modeled to determine the rotational energy barrier. mdpi.comnih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic properties. DFT methods can calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) with a high degree of accuracy, which serves as a valuable tool for structural confirmation. beilstein-journals.org

Theoretical calculations on related molecules like 3-amino-4-methoxybenzamide (B96667) have shown good agreement between the computed vibrational frequencies (after applying a scaling factor to account for anharmonicity) and experimental FT-IR and FT-Raman spectra. beilstein-journals.orgresearchgate.net These studies allow for a detailed assignment of vibrational modes. For this compound, characteristic vibrational bands such as the C=O stretching, N-H stretching of the amide group, C-F stretching, and C-O stretching of the methoxy group can be predicted. For example, C-F stretching vibrations in aromatic rings are typically expected in the 1270–1100 cm⁻¹ region. mdpi.com

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Benzamide Derivative Source: Based on data from studies of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide and other similar compounds. mdpi.com

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3400 | 3405 (IR) | Asymmetric N-H Stretch |

| ν(C=O) | 1660 | 1653 (IR) | Carbonyl Stretch |

| ν(C-O) | 1240 | 1249 (IR) | Aryl-ether C-O Stretch |

| ν(C-F) | 1235 | 1250 (Raman) | C-F Stretch |

Transition State Modeling and Reaction Coordinate Analysis for Mechanistic Understanding

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational preferences and the influence of the surrounding environment, such as a solvent. While DFT is excellent for static properties, MD is crucial for understanding flexibility.

Conformational analysis of benzamides reveals that the orientation of the amide group relative to the phenyl ring is a key structural feature. Studies on 2,6-difluoro-3-methoxybenzamide (B3025189), a close analog, have shown that the presence of fluorine atoms forces the amide group to be non-planar with the aromatic ring. masterorganicchemistry.comirjet.net This non-planar conformation can be critical for its interaction with biological targets. masterorganicchemistry.com For this compound, a similar, though likely less pronounced, non-planarity might be expected due to the steric and electronic influence of the substituents. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Molecular Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are a cornerstone of modern drug design, allowing for the prediction of the activity of new, unsynthesized molecules.

QSAR models can be broadly categorized into two types: ligand-based and structure-based.

Ligand-based QSAR models are developed when the three-dimensional structure of the biological target is unknown. These models rely solely on the information from a set of known active and inactive molecules (ligands). The process involves calculating a variety of molecular descriptors (e.g., physicochemical properties like LogP, topological indices, or 3D fields) for the known ligands and then using statistical methods like multiple linear regression or machine learning algorithms to build a model that relates these descriptors to biological activity. For a series of analogs of this compound, a ligand-based QSAR model could be developed to predict their activity against a specific target, guiding the synthesis of more potent compounds.

Structure-based QSAR models are employed when the 3D structure of the target protein is available, for instance from X-ray crystallography or NMR spectroscopy. In this approach, the ligands are docked into the active site of the target. The model then correlates the biological activity with the calculated interaction energies (e.g., electrostatic, van der Waals) and the geometric fit between the ligand and the protein. For this compound, if it were identified as an inhibitor of a specific enzyme with a known structure, a structure-based QSAR model could provide detailed insights into the key interactions (e.g., hydrogen bonds with specific amino acid residues, hydrophobic interactions) responsible for its binding affinity. This would allow for the rational design of new derivatives with improved interactions and, consequently, higher potency.

Descriptor Generation and Statistical Validation Techniques

In the field of Quantitative Structure-Activity Relationship (QSAR) studies, molecular descriptors are fundamental. They are numerical values that characterize the chemical information of a molecule, allowing for the development of mathematical models that correlate a compound's structure with its biological activity. derpharmachemica.commdpi.com The generation of these descriptors is the first step in building a predictive QSAR model. mdpi.com For a molecule like this compound, a range of descriptors can be calculated using various software packages to define its physicochemical, topological, and electronic properties.

Descriptor Generation

Commonly computed descriptors for benzamide derivatives include:

Physicochemical Properties: These describe attributes like lipophilicity (LogP), which influences membrane permeability, and Topological Polar Surface Area (TPSA), which correlates with drug transport characteristics. ebi.ac.uk

Electronic Descriptors: The fluorine and methoxy substituents significantly influence the electron distribution on the aromatic ring, affecting how the molecule interacts with biological targets.

Steric/Topological Descriptors: Properties like molecular weight, number of rotatable bonds, and the fraction of sp3 hybridized carbons describe the size, flexibility, and three-dimensional shape of the molecule. ebi.ac.uk

A selection of computationally generated descriptors for a close structural isomer, 3-Fluoro-4-methoxybenzamide, illustrates the types of properties analyzed. nih.gov

| Property Name | Value | Description |

|---|---|---|

| Molecular Weight | 169.15 g/mol | The sum of the atomic weights of all atoms in the molecule. nih.gov |

| XLogP3 | 1.1 | A computed value for the octanol-water partition coefficient, indicating lipophilicity. nih.gov |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) capable of accepting a hydrogen bond. nih.gov |

| Rotatable Bond Count | 2 | The number of bonds that allow free rotation, indicating molecular flexibility. nih.gov |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. nih.gov |

Statistical Validation Techniques

Once descriptors are generated for a series of compounds, a QSAR model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). derpharmachemica.comscribd.com The reliability and predictive power of this model must be rigorously assessed through validation. researchgate.net Validation is a crucial aspect of any QSAR study to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. derpharmachemica.comresearchgate.net

Key validation techniques include:

Internal Validation: This process assesses the robustness of the model using the initial dataset. The most common method is cross-validation, particularly Leave-One-Out (LOO) cross-validation. mdpi.comresearchgate.net In LOO, a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validated correlation coefficient (Q²) is calculated. A high Q² value (e.g., > 0.5) is generally considered an indicator of good internal predictivity. scribd.comresearchgate.net

External Validation: This is considered the most stringent test of a model's predictive capability. mdpi.com The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. mdpi.comresearchgate.net The model's ability to predict the activities of the test set compounds (which it has not seen before) is evaluated. The predictive R² (pred_R²) is a key metric here, with a value greater than 0.6 often considered acceptable. scribd.com

Y-Randomization (Scrambling): This technique involves randomly shuffling the biological activity data while keeping the descriptor data unchanged. scribd.comresearchgate.net New QSAR models are built with this scrambled data. A valid model should show very low correlation coefficients for the randomized models, confirming that the original correlation was not due to chance. researchgate.net

For a QSAR model to be considered reliable, it must pass a combination of these statistical tests, ensuring its robustness, stability, and predictive power. scribd.com

In Silico Screening and Virtual Ligand Design Principles for Exploring Molecular Interaction Potential

In silico screening and virtual ligand design are powerful computational strategies that leverage the three-dimensional structure of molecules to predict and analyze their interactions with biological targets. These methods are instrumental in modern drug discovery for identifying and optimizing lead compounds. nih.gov

Molecular Docking Studies for Protein-Ligand Binding Hypotheses (in vitro context)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. scialert.net This method is crucial for generating hypotheses about how a compound like this compound might bind to a specific protein, providing insights that can guide experimental studies. dergipark.org.trdergipark.org.tr

A prominent example involves docking studies of benzamide derivatives into the active site of the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is an essential bacterial cell division protein and a promising target for novel antibiotics. mdpi.commdpi.com Studies on close analogs, such as 2,6-difluoro-3-methoxybenzamide, reveal key interactions that are likely conserved for this compound. mdpi.com

Docking simulations show that the benzamide scaffold fits into a specific allosteric binding pocket on the FtsZ protein. mdpi.comtandfonline.com The interactions are characterized by:

Hydrogen Bonding: The amide group of the benzamide is critical, forming hydrogen bonds with backbone atoms of key amino acid residues in the binding site. mdpi.comtandfonline.com

Hydrophobic and Aromatic Interactions: The substituted benzene ring engages in hydrophobic interactions with nonpolar residues, anchoring the ligand in the pocket. mdpi.comtandfonline.com The fluorine atom can enhance these interactions and modulate the electronic properties of the ring.

In studies of benzamide inhibitors of FtsZ, specific residues have been identified as crucial for binding. These findings provide a strong basis for hypothesizing the binding mode of this compound. mdpi.comtandfonline.comnih.gov

| Interaction Type | Ligand Moiety | Key Interacting Protein Residues (FtsZ) | Reference |

|---|---|---|---|

| Hydrogen Bond (Donor) | Amide (-NH) | Val207, Asn263 | mdpi.comtandfonline.com |

| Hydrogen Bond (Acceptor) | Amide (C=O) | Leu209 | mdpi.comtandfonline.com |

| Hydrophobic Interaction | Fluoro-methoxyphenyl Ring | Val203, Val297, Asn263 | mdpi.com |

These docking-derived hypotheses suggest that this compound could act as an FtsZ inhibitor by establishing a similar network of interactions, disrupting the protein's function in bacterial cell division.

Pharmacophore Modeling and Virtual Library Design for Molecular Interaction Probes

Pharmacophore modeling is a cornerstone of rational drug design that distills the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. simulations-plus.comfrontiersin.org A pharmacophore model serves as a 3D query for rapidly screening large virtual libraries of compounds to identify novel molecules with a high probability of being active. nih.govmdpi.comnih.gov

For this compound, a pharmacophore model can be constructed based on its key structural features and the interactions observed in molecular docking studies. tandfonline.comresearchgate.net The essential features, or pharmacophoric points, would likely include:

A hydrogen bond acceptor.

A hydrogen bond donor.

A hydrophobic or aromatic group.

In studies on benzamide analogs as FtsZ inhibitors, a five-featured pharmacophore model was successfully developed, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. tandfonline.comtandfonline.com

| Pharmacophoric Feature | Corresponding Chemical Group in this compound | Putative Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (A) | Carbonyl Oxygen (C=O) of the amide | Accepts a hydrogen bond from protein backbone or side-chain donors (e.g., Leu209). tandfonline.com |

| Hydrogen Bond Donor (D) | Amide group (-NH₂) | Donates a hydrogen bond to protein backbone or side-chain acceptors (e.g., Val207). tandfonline.com |

| Aromatic Ring (R) / Hydrophobic (H) | Fluoro-methoxyphenyl ring | Engages in hydrophobic and π-stacking interactions within the binding pocket. tandfonline.com |

| Hydrogen Bond Acceptor (A) | Methoxy Oxygen (-OCH₃) | Potential secondary hydrogen bond acceptor site. |

Once validated, this pharmacophore model can be used to design a virtual library or screen existing large-scale databases (such as ZINC or ChemDiv). frontiersin.org The process involves searching for molecules that spatially match the defined pharmacophoric features. This virtual screening approach allows for the efficient identification of structurally diverse compounds that retain the key interaction points of the original template molecule. simulations-plus.com The resulting "hits" can then be subjected to further computational analysis, such as molecular docking, before being prioritized for chemical synthesis and in vitro testing. This strategy accelerates the discovery of novel molecular probes and potential lead compounds for therapeutic development. rsc.org

Biological Interaction Mechanisms and Molecular Probes Derived from 4 Fluoro 3 Methoxybenzamide Focus on in Vitro and Mechanistic Studies

In Vitro Assay Development for Target Binding and Enzymatic Modulation Studies

In vitro assays are fundamental for characterizing the biological activity of novel compounds in a controlled, cell-free environment. For derivatives of 4-fluoro-3-methoxybenzamide, these assays are crucial for determining target engagement, affinity, and functional modulation.

Cell-free binding assays are employed to quantify the affinity of a ligand for its receptor target without the complexities of a cellular environment. These assays typically use membrane preparations from cells overexpressing the target receptor or from tissues where the receptor is abundant.

Research into ligands for the dopamine (B1211576) D4 receptor has utilized derivatives of this compound. In these studies, competitive binding assays are performed using cell-free membrane preparations and a radiolabeled ligand, such as ³H-pentazocine, to determine the binding affinity (Ki) of the test compounds. nih.gov For instance, a series of N-[2-(4-arylpiperazin-1-yl)ethyl]benzamides were synthesized and evaluated. The replacement of a 3-methoxybenzamide (B147233) moiety with a 4-fluorobenzamide (B1200420) was found to increase the affinity for the D4 receptor. Similarly, ligands targeting the sigma-2 (σ2) receptor have been developed and characterized using cell-free binding assays. nih.gov The affinity of these compounds for σ2 receptors is determined through competition studies against radiolabeled ligands in membrane homogenates. nih.gov

Table 1: Dopamine D4 Receptor Binding Affinities of Benzamide (B126) Derivatives This table illustrates the effect of substituting the benzamide moiety on receptor affinity.

| Compound | Core Moiety | R Group (Aryl on Piperazine) | Ki (nM) for D4 Receptor |

|---|---|---|---|

| 5 | 3-methoxybenzamide | 1,2-benzisoxazol-3-yl | 1.93 |

| 11 | 4-fluorobenzamide | 1,2-benzisoxazol-3-yl | 0.32 |

| 7 | 3-methoxybenzamide | 3-cyanopyridin-2-yl | 1.52 |

| 13 | 4-fluorobenzamide | 3-cyanopyridin-2-yl | 0.74 |

Data sourced from a study on potential Positron Emission Tomography tracers.